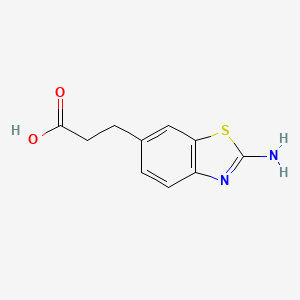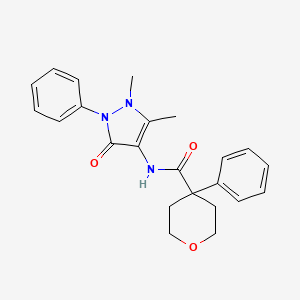![molecular formula C15H20BNO3 B2605345 N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide CAS No. 434898-99-4](/img/structure/B2605345.png)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide is an organic compound that features a boronic ester group and an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between 4-bromoaniline and bis(pinacolato)diboron in the presence of a palladium catalyst
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide can undergo various chemical reactions, including:
Suzuki Coupling: The boronic ester group can participate in Suzuki coupling reactions with aryl halides to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Suzuki Coupling: Biaryl compounds.
Hydrolysis: Carboxylic acids and amines.
Oxidation: Boronic acids.
科学的研究の応用
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide has several applications in scientific research:
作用機序
The mechanism of action of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and amide groups. The boronic ester group can form covalent bonds with other molecules, facilitating reactions such as Suzuki coupling. The amide group can undergo hydrolysis and other transformations, making the compound versatile in synthetic applications .
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid: Similar boronic ester group but lacks the amide functionality.
N-(4-Bromophenyl)-2-Propenamide: Contains the amide group but lacks the boronic ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Similar structure but with a benzamide group instead of the propenamide.
Uniqueness
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide is unique due to the combination of the boronic ester and amide groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-13(18)17-12-9-7-11(8-10-12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRUFOUHDAQOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605265.png)
![4-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2605267.png)

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)


![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)



![Ethyl 4-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2605285.png)
